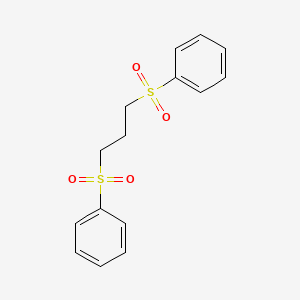

3-(Benzenesulfonyl)propylsulfonylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives has been studied extensively . For instance, benzenesulfonamide derivatives have been synthesized via intramolecular cyclization rearrangement reactions . Another study reported the synthesis of proline-derived benzenesulfonamides through base-mediated coupling reactions of benzenesulfonyl azides with proline .

Chemical Reactions Analysis

Benzenesulfonyl derivatives have been involved in various chemical reactions. For example, the palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives allows regioselective access to β-arylated thiophenes . Benzenesulfonyl chloride also reacts with compounds containing reactive N-H and O-H bonds .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Generation of Benzosultams via Radical Processes : A study demonstrated the efficient synthesis of 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a radical process involving sulfur dioxide insertion, highlighting the versatility of sulfonyl compounds in facilitating complex organic transformations (Kaida Zhou, Hongguang Xia, & Jie Wu, 2017).

- Electrochemical Behavior of Aromatic Polysulfones : Research into the cathodic reduction of o-bis(alkylsulfonyl)benzenes in the presence of aliphatic halides revealed unique pathways to alkylated aromatic monosulfones, underscoring the electrochemical applications of sulfonyl derivatives (P. Cauliez et al., 1998).

Material Science

- Organosulfonic Acid Functionalized Organosilica Hollow Nanospheres : This research presented a novel approach for the synthesis of sulfonic acid-functionalized nanospheres for biomass conversion, indicating the role of sulfonyl groups in developing new materials for green chemistry applications (Bo Lu et al., 2015).

Kinetic and Molecular Studies

- Kinetic Investigation of Sterically Hindered Isomers : The synthesis and structural characterization of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers were explored, including their kinetic behaviors in aqueous solutions, highlighting the importance of sulfonyl groups in influencing molecular reactivity (L. Rublova et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “3-(Benzenesulfonyl)propylsulfonylbenzene” is not available, sulfonamides, a class of compounds related to benzenesulfonyl derivatives, are known to inhibit the enzyme involved in the production of dihydrofolic acid, blocking bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .

Direcciones Futuras

Recent research has focused on the catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides, which are found in numerous biologically active compounds . The development of new catalytic systems for the efficient construction of benzosultam motifs has been a burgeoning area of research . Further studies are needed to explore the potential applications of “3-(Benzenesulfonyl)propylsulfonylbenzene” in various fields.

Propiedades

IUPAC Name |

3-(benzenesulfonyl)propylsulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S2/c16-20(17,14-8-3-1-4-9-14)12-7-13-21(18,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURGPHCWOBAAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2687448.png)

![Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)

![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)

![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)

![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)